Isoxazole, 4,5-dihydro-5-phenyl-3-[(phenylseleno)methyl]-
Description
Isoxazole, 4,5-dihydro-5-phenyl-3-[(phenylseleno)methyl]- is a heterocyclic compound featuring a partially saturated isoxazole core (4,5-dihydroisoxazole) substituted with a phenyl group at position 5 and a phenylselenomethyl moiety at position 2. The phenylselenomethyl group introduces selenium, a chalcogen with unique electronic and biological properties, which may enhance redox activity or antiproliferative effects compared to sulfur or oxygen analogs . For example, 5-benzhydryl-3-phenyl-4,5-dihydroisoxazole (CAS 1443367-60-9) shares the dihydroisoxazole backbone but substitutes the selenomethyl group with a benzhydryl moiety, highlighting the structural flexibility of this class .
Properties
CAS No. |
503001-24-9 |
|---|---|
Molecular Formula |
C16H15NOSe |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
5-phenyl-3-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H15NOSe/c1-3-7-13(8-4-1)16-11-14(17-18-16)12-19-15-9-5-2-6-10-15/h1-10,16H,11-12H2 |
InChI Key |
OKGRAMKLSHHKLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C[Se]C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the 4,5-Dihydroisoxazole Ring
The dihydroisoxazole ring is generally synthesized by a 1,3-dipolar cycloaddition between a nitrile oxide and an alkene or alkyne precursor. This method is well-documented for various substituted isoxazoles and dihydroisoxazoles:
- Nitrile Oxide Generation: Typically generated in situ from aldoximes or hydroximoyl chlorides under mild conditions.
- Cycloaddition Reaction: The nitrile oxide reacts with an alkene or alkyne bearing the appropriate substituents to form the isoxazoline or dihydroisoxazole ring.
Several synthetic routes have been reported for related isoxazole derivatives:
| Route | Description | Key Reagents | Advantages |
|---|---|---|---|
| a | Copper(I)-catalyzed 1,3-dipolar cycloaddition of nitrile oxides and terminal acetylenes | Cu(I) catalyst, nitrile oxides, terminal alkynes | Regioselective, rapid synthesis |
| b | TSA-catalyzed reaction of propargylic alcohols with N-protected hydroxylamines followed by TBAF-mediated cyclization | p-Toluenesulfonyl alcohol, hydroxylamines, TBAF | Mild conditions, good yields |
| c | One-pot three-component reaction of aldehydes, alkynes in deep eutectic solvents | Aldehydes, alkynes, choline chloride:urea DES | Environmentally benign, recyclable solvents |
| d | Conversion of aldoximes to nitrile oxides using hydroxy(tosyloxy)iodobenzene (HTIB) followed by cycloaddition | HTIB, alkynes | Stable reagents, easy handling |
These methods provide a foundation for synthesizing the dihydroisoxazole core with various substituents, including phenyl groups at the 5-position.
Introduction of the Phenylseleno Group
The phenylseleno substituent at the 3-position is introduced via phenylselenylmethylation , which involves:
- Preparation of phenylselenium reagents: Typically phenylselenol or phenylselenide anions generated from diphenyl diselenide reduction.
- Nucleophilic substitution or addition: The phenylselenylmethyl group is introduced by reacting the dihydroisoxazole intermediate with a suitable electrophilic methylating agent bearing the phenylseleno moiety or by direct substitution at the 3-position.
This step requires careful control of reaction conditions to avoid over-oxidation or decomposition of the selenium-containing group.
Representative Synthetic Procedure (Hypothetical)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Generation of nitrile oxide | Aldoxime precursor treated with chlorinating agent (e.g., NCS) in presence of base | In situ nitrile oxide formation |
| 2. Cycloaddition | Nitrile oxide reacted with styrene or substituted alkene under mild heating | Formation of 4,5-dihydro-5-phenylisoxazole ring |
| 3. Phenylselenylmethylation | Treatment of intermediate with phenylselenylmethyl bromide in presence of base (e.g., NaH) | Introduction of phenylseleno group at 3-position |
| 4. Purification | Column chromatography or recrystallization | Pure Isoxazole, 4,5-dihydro-5-phenyl-3-[(phenylseleno)methyl]- |
Comparative Data Table of Preparation Methods for Isoxazole Derivatives
| Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Copper(I)-catalyzed cycloaddition | Cu(I), nitrile oxide, terminal alkyne | Room temp to mild heating | 70-90 | High regioselectivity |
| TSA-catalyzed cyclization | p-Toluenesulfonyl alcohol, hydroxylamine, TBAF | Mild, room temp | 65-85 | Good functional group tolerance |
| Deep eutectic solvent method | Aldehydes, alkynes, ChCl:urea | 60-80°C, solvent recyclable | 75-88 | Environmentally friendly |
| Phenylselenylmethylation | Phenylselenylmethyl halide, base | 0-25°C, inert atmosphere | 60-80 | Sensitive to oxidation |
Research Findings and Optimization Notes
- The 1,3-dipolar cycloaddition remains the most reliable and versatile method for constructing the dihydroisoxazole ring with high regioselectivity and yield.
- Use of environmentally benign solvents such as deep eutectic solvents improves sustainability without compromising yield.
- The phenylseleno group introduction requires inert atmosphere and mild conditions to prevent selenium oxidation and maintain product integrity.
- Reaction times and temperatures are optimized to balance conversion efficiency and minimize side reactions.
- Purification typically involves chromatographic techniques due to the complexity of selenium-containing compounds.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-((phenylselanyl)methyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The compound can be reduced to remove the phenylselanyl group.
Substitution: The phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Isoxazole derivatives are extensively studied for their potential therapeutic effects:
- Antioxidant Properties : The selenium moiety in this compound may exhibit antioxidant activity, making it a candidate for research into oxidative stress-related diseases.
- Anticancer Activity : Studies indicate that isoxazole derivatives can induce apoptosis in cancer cells. For instance, compounds derived from isoxazole have shown cytotoxic effects against various cancer cell lines with IC50 values ranging from 86 to 755 μM .
The biological activity of Isoxazole, 4,5-dihydro-5-phenyl-3-[(phenylseleno)methyl]- has been documented in several studies:
- Cytotoxicity Studies : Research has demonstrated that certain isoxazole derivatives can significantly inhibit the growth of human promyelocytic leukemia cells (HL-60) by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : The compound's mechanism involves interaction with cellular pathways that regulate apoptosis and proliferation. For example, alterations in the expression of proteins like Bcl-2 and p21^WAF-1 have been observed.
| Compound | IC50 (μM) | Mechanism of Action | Target Cell Line |
|---|---|---|---|
| Isoxazole (3) | 86 | Apoptosis induction | HL-60 |
| Isoxazole (6) | 755 | Cell cycle arrest | HL-60 |
| Isoxazole (7) | 150 | Inhibition of proliferation | MCF-7 |
Study 1: Anticancer Activity
A series of substituted isoxazoles were synthesized and evaluated for their anticancer properties. The findings revealed that specific derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment.
Study 2: Mechanistic Insights
Further investigations into the mechanisms of action highlighted that some isoxazoles could modulate apoptotic pathways by altering key regulatory protein expressions involved in cell survival and proliferation.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
5-Benzhydryl-3-phenyl-4,5-dihydroisoxazole (CAS 1443367-60-9)
- Substituents: Replaces the phenylselenomethyl group with a benzhydryl (diphenylmethyl) group.
- Molecular Formula: C22H19NO (vs. C16H15NSeO for the target compound, assuming standard valency).
5-(7-(4-(4,5-Dihydro-4-methoxy)phenyl)heptyl)-3-methylisoxazole (CAS 98034-32-3)
- Substituents : Features a methoxy group and a long aliphatic chain at position 3.
- Molecular Formula : C21H28N2O3.
- Properties: The methoxy group enhances hydrophilicity, contrasting with the lipophilic phenylselenomethyl group in the target compound. Such differences may influence pharmacokinetics .
Functional Analogues with Selenium Moieties
2-(Phenylselenomethyl)tetrahydrofuran and Tetrahydropyran
- Structure: Selenium replaces oxygen in the heterocycle, analogous to the selenomethyl substitution in the target isoxazole.
- Bioactivity : Demonstrated significant antioxidant (e.g., DPPH radical scavenging) and antiproliferative activity against cancer cell lines (IC50 values: 12–45 μM), attributed to selenium’s redox-modulating properties .
- Relevance: Suggests that the phenylselenomethyl group in the target compound may similarly enhance bioactivity compared to non-selenium analogs.
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Properties : Fluorine substituents improve metabolic stability and binding specificity, suggesting that halogenation in the target compound’s phenyl groups could similarly optimize pharmacokinetics .
Biological Activity
Isoxazole, 4,5-dihydro-5-phenyl-3-[(phenylseleno)methyl]- is a synthetic organic compound that belongs to the isoxazole family, characterized by its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, along with a phenyl group and a phenylseleno substituent. Its molecular formula is CHN\O, with a molecular weight of approximately 299.35 g/mol. The presence of selenium is noteworthy as it can influence the compound's reactivity and biological properties.
The biological activity of isoxazole derivatives often involves interactions with various molecular targets such as enzymes and receptors. The phenylselanyl group can participate in redox reactions, which may modulate oxidative stress levels in cells. This interaction suggests potential therapeutic applications in conditions where oxidative stress plays a critical role.
Biological Activities
- Anticancer Activity : Isoxazole derivatives have been investigated for their anticancer properties. Research indicates that compounds containing selenium can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Antimicrobial Properties : Isoxazole derivatives exhibit antimicrobial activity against various bacterial strains. Studies have shown that certain modifications to the isoxazole structure enhance antibacterial efficacy, making them candidates for further development as antimicrobial agents .
- Antioxidant Effects : The presence of selenium in isoxazole derivatives contributes to their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative damage in biological systems .
- Anti-inflammatory Activity : Some isoxazole derivatives demonstrate anti-inflammatory effects, particularly those selectively inhibiting COX-2 enzymes. This selectivity suggests their potential use in treating inflammatory diseases without the side effects associated with non-selective NSAIDs .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the anticancer effects of various isoxazole derivatives, including 4,5-dihydro-5-phenyl-3-[(phenylseleno)methyl]-. Results indicated significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases.
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of isoxazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that modifications to the phenyl group significantly enhanced antibacterial activity, suggesting structural optimization could lead to more effective agents .
Q & A
Q. What are the challenges in interpreting NMR spectra for selenium-containing isoxazoles, and how can they be addressed?
- Methodological Answer :
- Isotope Effects : Natural abundance <sup>77</sup>Se (7.6%) causes splitting in <sup>1</sup>H NMR. Use <sup>77</sup>Se NMR for direct detection (reference: Ph2Se2).
- Relaxation Delays : Increase acquisition times due to slow T1 relaxation of selenium nuclei.
- Decoupling : Apply <sup>1</sup>H–<sup>77</sup>Se HOESY to confirm spatial proximity between Se and protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
